(E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could involve experimental studies or predictions based on the compound’s structure .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Antioxidant Activity and Assay Development
Naphthalimide derivatives, which share structural similarities with the specified compound, have been explored for their antioxidant activities. For instance, studies have investigated the mechanisms of antioxidant capacity assays like ABTS/PP decolorization and analytical methods used in determining antioxidant activity. These assays are critical for evaluating the antioxidant potential of compounds, including naphthalimide derivatives, which can undergo specific reactions such as coupling, contributing to their total antioxidant capacity. This research is foundational in the development of antioxidant assays and understanding the reaction pathways involved in these assays, which could be relevant for compounds with similar structural features to the specified molecule (Ilyasov et al., 2020); (Munteanu & Apetrei, 2021).
Therapeutic Applications and Medicinal Chemistry
Naphthalimide derivatives have increasingly expanding relational medicinal applications, indicating a broad interest in their development as potential therapeutic agents. Research in this area includes studies on anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents, among others. Such studies focus on the interaction of these compounds with biological cations, anions, small molecules, and macromolecules, highlighting their extensive potential in medicinal applications. This line of research can provide insights into the possible applications of "(E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide" in therapeutics, given its structural similarities with naphthalimide compounds (Gong et al., 2016).
Bioactivity and Mechanism of Action
The review of naphthalimide derivatives and their analogues as antitumor agents provides a comprehensive overview of the biological activities and mechanisms of action of these compounds. This includes discussions on DNA binding affinity, antitumor properties, and the design strategies beyond DNA intercalation and topo II poison, such as prodrugs and multitarget drugs. Such research is crucial for understanding the complex interactions between these compounds and biological targets, potentially offering a framework for investigating the bioactivities of similarly structured compounds (Chen, Xu, & Qian, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-29-19-11-15(12-20(30-2)22(19)31-3)13-25-26-21(27)14-24-23(28)18-10-6-8-16-7-4-5-9-17(16)18/h4-13H,14H2,1-3H3,(H,24,28)(H,26,27)/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFWUIMZVSDUPS-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.